3-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-4-methylpentanoic acid
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Overview
Description
3-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-4-methylpentanoic acid, commonly referred to as Fmoc-Lys(Boc)-OH, is a compound used in peptide synthesis. It is a derivative of lysine, an amino acid commonly found in proteins. The Fmoc-Lys(Boc)-OH compound is used in the production of peptides for scientific research applications.
Mechanism of Action
The mechanism of action of Fmoc-Lys(Boc)-OH is related to its use in peptide synthesis. The compound is used as a building block for the creation of peptides. The Fmoc group protects the lysine carboxylic acid group during peptide synthesis, while the Boc group protects the lysine amine group. The deprotection of these groups allows for the creation of peptide bonds between amino acids.
Biochemical and Physiological Effects:
Fmoc-Lys(Boc)-OH does not have any direct biochemical or physiological effects. Its use is limited to peptide synthesis for scientific research purposes.
Advantages and Limitations for Lab Experiments
The use of Fmoc-Lys(Boc)-OH in peptide synthesis has several advantages. It allows for the creation of custom peptides with specific sequences and properties. The compound is also relatively stable and easy to handle. However, the synthesis of Fmoc-Lys(Boc)-OH can be time-consuming and requires specialized equipment and expertise.
Future Directions
There are several future directions for the use of Fmoc-Lys(Boc)-OH in scientific research. One area of interest is the development of new peptide-based therapeutics for the treatment of diseases. Another area of interest is the creation of peptides for use in diagnostics and imaging. Additionally, the use of Fmoc-Lys(Boc)-OH in the creation of peptide libraries for drug discovery is an area of active research.
Synthesis Methods
The synthesis of Fmoc-Lys(Boc)-OH involves several steps. The first step is the protection of the lysine amine group with the Boc (tert-butyloxycarbonyl) group. The second step is the protection of the lysine carboxylic acid group with the Fmoc (9-fluorenylmethyloxycarbonyl) group. The third step is the deprotection of the Boc group, followed by the deprotection of the Fmoc group. The final product is Fmoc-Lys(Boc)-OH.
Scientific Research Applications
Fmoc-Lys(Boc)-OH is commonly used in peptide synthesis for scientific research. Peptides are important molecules in biological systems and have many applications in research, including drug discovery, diagnostics, and therapeutics. The use of Fmoc-Lys(Boc)-OH in peptide synthesis allows for the creation of custom peptides with specific sequences and properties.
properties
IUPAC Name |
3-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4/c1-19(2)26(16-27(30)31)29(17-20-10-4-3-5-11-20)28(32)33-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h3-15,19,25-26H,16-18H2,1-2H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJUSOJAIOWOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-4-methylpentanoic acid |
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